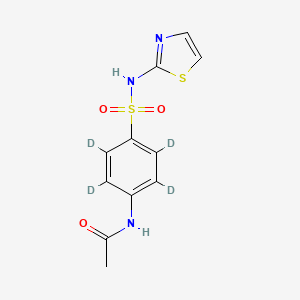

N-Acetylsulfathiazole-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Acetylsulfathiazole-d4 is a biochemical used for proteomics research . It has a molecular formula of C11H7D4N3O3S2 and a molecular weight of 301.38 .

Synthesis Analysis

While specific synthesis information for N-Acetylsulfathiazole-d4 was not found, a study on the synthesis of new sulfonamides containing a sulfathiazole moiety might provide relevant insights . The study synthesized twelve sulfonamides by replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of sulfathiazole .Physical And Chemical Properties Analysis

N-Acetylsulfathiazole-d4 has a molecular weight of 301.38 . Other specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Analytical Methods in Environmental Studies

A study by Göbel et al. (2004) developed and validated an analytical method for the trace determination of macrolide antibiotics, six sulfonamides, the human metabolite N4-acetylsulfamethoxazole, and trimethoprim in wastewater. This method, which includes solid-phase extraction followed by reversed-phase liquid chromatography coupled to tandem mass spectrometry, is essential for investigating the occurrence and fate of chemicals in wastewater treatment, highlighting the environmental impact of pharmaceuticals (Göbel et al., 2004).

Drug Discovery and Chemical Synthesis

Kolb and Sharpless (2003) discussed the impact of click chemistry on drug discovery, including applications in combinatorial chemistry, proteomics, and DNA research. The copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes, a reaction relevant to the synthesis and modification of compounds like N-Acetylsulfathiazole-d4, demonstrates the role of such chemical transformations in linking molecules with biological targets (Kolb & B. Sharpless, 2003).

Metabolic Studies

Cantilena et al. (2004) explored the metabolism of drugs by N‐Acetyltransferase 1 in vitro and in healthy volunteers, focusing on the inhibition of drug metabolism to reduce the formation of toxic metabolites. This research provides insights into the metabolic pathways involving acetylation and the potential for targeted inhibition, relevant to understanding the metabolism of sulfonamides and related compounds (Cantilena et al., 2004).

Novel Biological Activities

Saleem et al. (2018) investigated the synthesis, characterization, and biological activities of heterocyclic compounds, focusing on triazole moieties for potential applications in medicinal and diagnostic areas. This study exemplifies the ongoing efforts to design and synthesize novel compounds with auspicious biological profiles, including enzyme inhibition activities relevant to diseases such as Alzheimer's and diabetes (Saleem et al., 2018).

Direcciones Futuras

Mecanismo De Acción

Target of Action

N-Acetylsulfathiazole-d4 is a derivative of sulfathiazole, which is a member of the sulfonamide family . Sulfonamides are known to target bacterial enzymes, specifically the dihydropteroate synthase, which is crucial for the synthesis of folic acid . .

Mode of Action

Given its structural similarity to sulfathiazole, it is plausible that it may also act as a competitive inhibitor of bacterial dihydropteroate synthase, thereby disrupting the synthesis of folic acid and inhibiting bacterial growth .

Biochemical Pathways

As a potential inhibitor of dihydropteroate synthase, it could affect the folate synthesis pathway in bacteria, leading to a deficiency of this essential vitamin and subsequent inhibition of bacterial growth .

Result of Action

Based on its structural similarity to sulfathiazole, it is plausible that it may inhibit bacterial growth by disrupting the synthesis of folic acid .

Propiedades

IUPAC Name |

N-[2,3,5,6-tetradeuterio-4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S2/c1-8(15)13-9-2-4-10(5-3-9)19(16,17)14-11-12-6-7-18-11/h2-7H,1H3,(H,12,14)(H,13,15)/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNXWINFSDKMHD-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NC=CS2)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670103 |

Source

|

| Record name | N-{4-[(1,3-Thiazol-2-yl)sulfamoyl](~2~H_4_)phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetylsulfathiazole-d4 | |

CAS RN |

1020718-91-5 |

Source

|

| Record name | N-{4-[(1,3-Thiazol-2-yl)sulfamoyl](~2~H_4_)phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(2-Methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B561695.png)

![N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide](/img/structure/B561705.png)